2,6-dichloro-6H-quinazolin-4-one

Tautomerism Synthetic Chemistry Medicinal Chemistry

2,6-Dichloro-6H-quinazolin-4-one (molecular formula C8H4Cl2N2O, molecular weight 215.03 g/mol) is a dihalogenated quinazolin-4-one derivative belonging to the broader class of nitrogen-containing heterocycles. Quinazolin-4-ones are recognized as a privileged scaffold in medicinal chemistry, serving as core pharmacophores and versatile synthetic intermediates for constructing bioactive molecules, including non-classical antifolates that target dihydrofolate reductase (DHFR).

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
Cat. No. B12349418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-6H-quinazolin-4-one
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC(=O)C2=CC1Cl)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-4H
InChIKeyGYUWWNAEJSVYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-6H-quinazolin-4-one Procurement: Core Chemical Identity and Pharmacophore Classification


2,6-Dichloro-6H-quinazolin-4-one (molecular formula C8H4Cl2N2O, molecular weight 215.03 g/mol) is a dihalogenated quinazolin-4-one derivative belonging to the broader class of nitrogen-containing heterocycles . Quinazolin-4-ones are recognized as a privileged scaffold in medicinal chemistry, serving as core pharmacophores and versatile synthetic intermediates for constructing bioactive molecules, including non-classical antifolates that target dihydrofolate reductase (DHFR) . The compound’s designation as the 6H tautomer distinguishes it from the more commonly referenced 3H-quinazolin-4-one form (CAS 20197-87-9), a key structural nuance relevant to its chemical reactivity and potential biological target engagement .

Scientific Selection Logic: Why 2,6-Dichloro-6H-quinazolin-4-one Cannot be Interchanged with Generic Quinazolinone Analogs


Generic substitution among quinazolinone analogs is inadvisable due to profound differences in reactivity, regioselectivity, and biological activity arising from subtle structural variations. The specific 6H-tautomeric form of this compound dictates its hydrogen-bonding patterns, stability, and susceptibility to metal-catalyzed cross-coupling reactions, which can be significantly different from the more common 3H-tautomer . Furthermore, within the class of 2,6-substituted-quinazolin-4-ones, the nature of the substituents at the 2- and 6-positions is a critical determinant of its enzymatic inhibitory profile, as evidenced by a substantial body of structure-activity relationship (SAR) research on DHFR inhibitors . A user selecting a non-specific quinazolinone or a different regioisomer risks procuring a compound with markedly different synthetic utility or a complete loss of target biological activity, undermining research reproducibility and development timelines.

Quantitative Differentiation Evidence for 2,6-Dichloro-6H-quinazolin-4-one Against Closest Analogs


Tautomeric Configuration: 6H vs. 3H Form as a Determinant of Chemical Reactivity and Molecular Recognition

The primary differentiator for the target compound is its explicit identity as the 6H-tautomer of 2,6-dichloroquinazolin-4-one. The more common commercial analog is 2,6-Dichloroquinazolin-4(3H)-one (CAS 20197-87-9) . Tautomerism in quinazolinones dictates the position of the labile proton, which in turn modulates the electron density of the heterocyclic ring, the tautomer's dipole moment, and its capacity for specific hydrogen-bond donor/acceptor interactions. The 6H form is predicted to exhibit a different reactivity profile in electrophilic substitution and metal-catalyzed cross-coupling reactions compared to the 3H form . This distinction is critical for users performing late-stage functionalization of the quinazolinone core, where the site selectivity of a reaction can be governed by the tautomeric state, directly impacting the purity profile and yield of the intended downstream product.

Tautomerism Synthetic Chemistry Medicinal Chemistry Molecular Recognition

Enhanced Synthetic Utility as a Doubly Halogenated Scaffold for Divergent Derivatization

The dual chloro-substitution at the 2- and 6-positions provides two handles for sequential and orthogonal metal-catalyzed cross-coupling reactions, a critical advantage over mono-halogenated quinazolinone building blocks. Mono-halogenated analogs, such as 6-chloro-2-substituted-quinazolin-4-ones, limit synthetic elaboration to a single point of diversification . The presence of two reactive C-Cl bonds in the target compound allows for the programmed introduction of distinct aryl, alkenyl, or alkyl groups, enabling the construction of more complex and diverse chemical libraries from a single precursor. This is supported by review articles that highlight halogenated quinazolinones as versatile intermediates in Kumada, Stille, Negishi, Suzuki-Miyaura, and Sonogashira reactions . The differential reactivity of the C2-Cl versus the C6-Cl bond under specific catalytic conditions represents a strategic advantage in synthetic route design.

Organic Synthesis Cross-Coupling Building Block Late-Stage Functionalization

Validated Class-Level DHFR Inhibition Potency for 2,6-Substituted-Quinazolin-4-ones

The 2,6-dichloro-substitution pattern has been validated as a key pharmacophoric element within the class of non-classical antifolates. A comprehensive structure-activity relationship (SAR) study by Al-Omary et al. (2010) established that a series of 2,6-substituted-quinazolin-4-ones are potent inhibitors of dihydrofolate reductase (DHFR), with active compounds exhibiting IC50 values in the range of 0.4–1.0 µM . Within this set, Compound 18 emerged with broad-spectrum antimicrobial activity comparable to gentamicin, a known antibiotic, while Compounds 34 and 36 demonstrated antitumor activity with GI50 (MG-MID) concentrations of 11.2 and 24.2 µM, respectively . This evidence supports the hypothesis that a 2,6-substituted quinazolin-4-one scaffold, like that of the target compound, is a privileged starting point for developing DHFR-targeting agents. The precise potency of 2,6-dichloro-6H-quinazolin-4-one itself requires direct empirical measurement.

DHFR Inhibition Antifolate Anticancer Antimicrobial Structure-Activity Relationship (SAR)

Distinct Physicochemical Property Profile as a Procurement Quality Metric

Even in the absence of direct biological comparator data, the compound’s physicochemical properties serve as a critical point of differentiation for quality control and experimental planning. The reported LogP for the closely related 3H-tautomer is 2.4 (XLogP3), with a topological polar surface area (TPSA) of 41.5 Ų . These values are in a range that is generally consistent with favorable drug-like properties for oral bioavailability and passive membrane permeability. When compared to more polar mono-halogenated or unsubstituted quinazolinones, the dihalogenated compound's increased LogP suggests potentially enhanced membrane penetration but reduced aqueous solubility. These measurable parameters are essential for users preparing stock solutions, designing biological assays, or judging the compound's suitability for specific formulation requirements, and they provide a concrete, quantitative basis for batch-to-batch verification.

Quality Control Physicochemical Properties Procurement Specification Building Block Verification

High-Impact Procurement-Driven Application Scenarios for 2,6-Dichloro-6H-quinazolin-4-one


Divergent Synthesis of 2,6-Diaryl/Aryl-Heteroaryl Quinazolinone Libraries for Drug Discovery

Procurement of this compound is optimal for medicinal chemistry groups focused on building diverse compound libraries via sequential, orthogonal cross-coupling reactions. The presence of two chlorine atoms at the 2- and 6-positions allows for the programmable introduction of two distinct chemical entities, a strategic advantage over mono-halogenated building blocks. This enables the rapid exploration of structure-activity relationships (SAR) around the quinazolinone core, a validated pharmacophore for DHFR inhibition. Evidence from the literature confirms that 2,6-substituted-quinazolin-4-ones are potent in vitro DHFR inhibitors (IC50 range of 0.4–1.0 µM), making the resulting library highly relevant for anticancer and antimicrobial drug discovery programs .

Investigating Tautomer-Specific Biological Target Engagement

For researchers at the forefront of chemical biology, this compound provides a specific 6H-tautomeric probe. The tautomeric state of quinazolinones is a critical yet often overlooked factor in molecular recognition. The 6H form is predicted to exhibit a distinct hydrogen-bonding pattern and molecular conformation compared to the more common 3H-tautomer (CAS 20197-87-9). Procuring this specific form enables hypothesis-driven experiments to elucidate how the position of the exchangeable proton affects binding kinetics and thermodynamics with biological targets such as DHFR or other receptors, providing a deeper understanding of target engagement beyond conventional SAR .

Calibration Standard for LC-MS Assay Development and Physicochemical Property Benchmarking

The compound’s well-defined physicochemical profile—specifically its predicted lipophilicity (XLogP3 = 2.4) and topological polar surface area (TPSA = 41.5 Ų)—makes it a suitable reference standard for analytical method development . These properties directly influence chromatographic retention time and ionization efficiency in LC-MS. Procurement for this purpose supports the development of robust, quantitative assays for monitoring chemical reactions or quantifying compound levels in biological matrices. Its distinct profile allows for reliable system suitability testing when compared to more polar quinazolinone standards, ensuring assay accuracy and reproducibility.

A Key Intermediate in the Synthesis of Non-Classical DHFR Inhibitor Antifolates

This compound is a direct precursor for synthesizing non-classical antifolate drug candidates. The established SAR shows that the 2,6-disubstitution pattern on the quinazolin-4-one scaffold is crucial for potent DHFR inhibition . Procuring this intermediate allows for systematic exploration of the chemical space, directly building on the work of Al-Omary et al. (2010) which demonstrated that specific 2,6-substituted analogs show antitumor activity (GI50 of 11.2 µM for Compound 34) and broad-spectrum antimicrobial activity comparable to gentamicin . This scenario bridges the compound's utility as a building block with a targeted, biology-driven research program.

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